Cas no 3839-18-7 (3-cyanonaphthalene-1-carboxylic Acid)
3-Cyanonaphthalene-1-carboxylic acid is a specialized organic compound featuring both cyano and carboxylic acid functional groups on a naphthalene backbone. This structure makes it a valuable intermediate in synthetic chemistry, particularly for the preparation of pharmaceuticals, agrochemicals, and advanced materials. The presence of the electron-withdrawing cyano group enhances reactivity in nucleophilic substitution and cyclization reactions, while the carboxylic acid moiety allows for further derivatization via esterification or amidation. Its rigid aromatic framework contributes to stability and controlled reactivity, making it suitable for applications requiring precise molecular design. The compound is typically handled under standard laboratory conditions, with attention to compatibility in polar aprotic solvents.
3839-18-7 structure
Product Name:3-cyanonaphthalene-1-carboxylic Acid
CAS No:3839-18-7
MF:C12H7NO2
MW:197.189482927322
MDL:MFCD17977212
CID:1488986
PubChem ID:11171590
Update Time:2025-05-27
3-cyanonaphthalene-1-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
-
- 3-cyano-1-naphthoic Acid
- 1-methyl-3-cyanoquinolinium iodide
- 3-cyanonaphthalene-1-carboxylic acid
- 3-cyano-naphthalene-1-carboxylic acid
- 3-cyano-1-methylquinolinium iodide
- 3-cyano-1-naphthalenecarboxylic acid
- CTK1G6150
- 3-Cyan-naphthoesaeure-(1)
- Quinolinium, 3-cyano-1-methyl-, iodide
- 3-cyano-1-naphthoicacid
- 3839-18-7
- EN300-89858
- UZINDHOUKODBOO-UHFFFAOYSA-N
- AT25661
- SCHEMBL756422
- CS-0263773
- DB-315302
- 3-cyanonaphthalene-1-carboxylic Acid
-
- MDL: MFCD17977212
- Inchi: 1S/C12H7NO2/c13-7-8-5-9-3-1-2-4-10(9)11(6-8)12(14)15/h1-6H,(H,14,15)
- InChI Key: UZINDHOUKODBOO-UHFFFAOYSA-N
- SMILES: OC(C1C=C(C#N)C=C2C=CC=CC2=1)=O
Computed Properties
- Exact Mass: 197.04771
- Monoisotopic Mass: 197.047678466g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 304
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 61.1Ų
Experimental Properties
- PSA: 61.09
3-cyanonaphthalene-1-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C973013-10mg |
3-cyanonaphthalene-1-carboxylic Acid |
3839-18-7 | 10mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C973013-50mg |
3-cyanonaphthalene-1-carboxylic Acid |
3839-18-7 | 50mg |
$ 250.00 | 2022-06-06 | ||
| TRC | C973013-100mg |
3-cyanonaphthalene-1-carboxylic Acid |
3839-18-7 | 100mg |
$ 365.00 | 2022-06-06 | ||
| Enamine | EN300-89858-0.05g |
3-cyanonaphthalene-1-carboxylic acid |
3839-18-7 | 95% | 0.05g |
$226.0 | 2023-09-01 | |
| Enamine | EN300-89858-0.1g |
3-cyanonaphthalene-1-carboxylic acid |
3839-18-7 | 95% | 0.1g |
$337.0 | 2023-09-01 | |
| Enamine | EN300-89858-0.25g |
3-cyanonaphthalene-1-carboxylic acid |
3839-18-7 | 95% | 0.25g |
$481.0 | 2023-09-01 | |
| Enamine | EN300-89858-0.5g |
3-cyanonaphthalene-1-carboxylic acid |
3839-18-7 | 95% | 0.5g |
$758.0 | 2023-09-01 | |
| Enamine | EN300-89858-1.0g |
3-cyanonaphthalene-1-carboxylic acid |
3839-18-7 | 95% | 1.0g |
$971.0 | 2023-02-11 | |
| Enamine | EN300-89858-2.5g |
3-cyanonaphthalene-1-carboxylic acid |
3839-18-7 | 95% | 2.5g |
$1903.0 | 2023-09-01 | |
| Enamine | EN300-89858-5.0g |
3-cyanonaphthalene-1-carboxylic acid |
3839-18-7 | 95% | 5.0g |
$2816.0 | 2023-02-11 |
3-cyanonaphthalene-1-carboxylic Acid Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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